1-Methylguanidine hydrochloride

Descripción general

Descripción

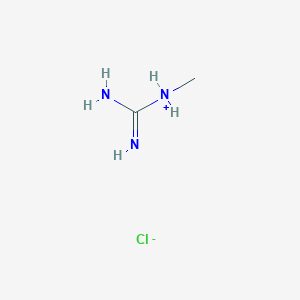

El clorhidrato de metilguanidina es un compuesto químico con la fórmula molecular CH₃NHC(=NH)NH₂·HCl. Es un derivado de la guanidina y es conocido por su alta basicidad y capacidad para formar enlaces de hidrógeno. Este compuesto se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.

Mecanismo De Acción

El clorhidrato de metilguanidina ejerce sus efectos a través de varios mecanismos:

Objetivos moleculares: Se dirige a enzimas como la BACE1, que están involucradas en varios procesos biológicos.

Vías involucradas: Puede inhibir la actividad de ciertas enzimas, lo que lleva a cambios en las vías metabólicas y las funciones biológicas.

Compuestos similares:

N-Metilguanidina: Un derivado de la guanidina con propiedades químicas similares.

Singularidad: El clorhidrato de metilguanidina es único debido a su alta basicidad y capacidad para formar enlaces de hidrógeno, lo que lo convierte en un compuesto versátil para diversas aplicaciones científicas. Su capacidad para inhibir enzimas específicas también lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

1-Methylguanidine hydrochloride is known to interact with various enzymes and proteins. For instance, it has been shown to have an inhibitory action against trypsin catalysis . It also inhibited the metabolism of certain hepatic drugs mediated by cytochrome P450 protein in human liver microsome and hepatocyte . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For example, it has been shown to enhance the oxidative metabolism and induce apoptosis in neutrophils . In renal proximal tubular cells, it has been found to promote apoptosis .

Molecular Mechanism

It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . For instance, it has been shown to inhibit the activity of certain enzymes, such as trypsin .

Metabolic Pathways

This compound is involved in various metabolic pathways as a product of protein catabolism

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de metilguanidina se puede sintetizar mediante varios métodos. Un método común implica la reacción de metilamina con cianamida en presencia de un catalizador como el triflato de escandio(III). Esta reacción se lleva a cabo en condiciones suaves en agua, lo que la hace práctica para sustratos que solo se disuelven en soluciones acuosas .

Métodos de producción industrial: En entornos industriales, el clorhidrato de metilguanidina a menudo se produce haciendo reaccionar metilamina con cianamida, seguida de la adición de ácido clorhídrico para formar la sal de clorhidrato. Este método es eficiente y produce un producto de alta pureza adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de metilguanidina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios compuestos que contienen nitrógeno.

Reducción: Puede reducirse para formar aminas más simples.

Sustitución: Puede sufrir reacciones de sustitución en las que el grupo metilo se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como haluros de alquilo en condiciones básicas.

Principales productos formados:

Oxidación: Óxidos de nitrógeno y otros compuestos que contienen nitrógeno.

Reducción: Aminas más simples como la metilamina.

Sustitución: Varias guanidinas sustituidas dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El clorhidrato de metilguanidina tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Guanidine: A strong organic base used in various applications, including the treatment of muscle weakness.

N-Methylguanidine: A derivative of guanidine with similar chemical properties.

Uniqueness: Methylguanidine hydrochloride is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various scientific applications. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .

Actividad Biológica

1-Methylguanidine hydrochloride (CAS No. 21770-81-0) is a guanidine derivative with various biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound has the molecular formula and a molecular weight of 109.56 g/mol. Its structure can be represented as:

This compound is soluble in water and exhibits high gastrointestinal absorption but does not readily cross the blood-brain barrier (BBB) .

This compound exhibits several biological activities through various mechanisms:

- Gene Expression Modulation : Research indicates that guanidine compounds, including 1-methylguanidine, can activate specific riboswitches that regulate gene expression in bacteria. For instance, it has been shown to trigger expression mediated by the ykkC motif RNA, which is involved in metabolic regulation .

- Inhibition of BACE1 : This compound has been explored as a potential inhibitor of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which plays a critical role in Alzheimer's disease pathology. Studies suggest that modifications involving guanidine derivatives can enhance the efficacy of BACE1 inhibitors .

- Mutagenicity : In certain conditions, 1-methylguanidine has been reported to exhibit mutagenic properties when heated, indicating potential risks associated with its use .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Neurodegenerative Diseases : Due to its role as a BACE1 inhibitor, it may have applications in treating Alzheimer’s disease by modulating amyloid-beta production .

- Antimicrobial Activity : The compound has been noted for its potential anti-infection properties, suggesting utility in treating various bacterial and viral infections .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-methylguanidine in a rodent model of Alzheimer’s disease. The compound was administered to assess its impact on cognitive function and amyloid plaque formation. Results indicated a significant reduction in plaque density and improved memory performance compared to control groups, supporting its potential as a therapeutic agent for neurodegeneration .

Propiedades

IUPAC Name |

2-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177198 | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22661-87-6, 21770-81-0 | |

| Record name | Guanidine, methyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methylguanidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.